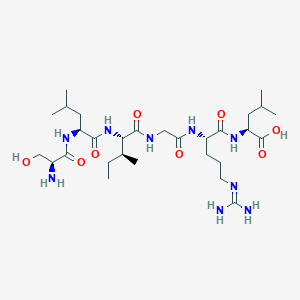

H-Ser-Leu-Ile-Gly-Arg-Leu-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H55N9O8/c1-7-17(6)23(38-26(43)20(11-15(2)3)36-24(41)18(30)14-39)27(44)34-13-22(40)35-19(9-8-10-33-29(31)32)25(42)37-21(28(45)46)12-16(4)5/h15-21,23,39H,7-14,30H2,1-6H3,(H,34,44)(H,35,40)(H,36,41)(H,37,42)(H,38,43)(H,45,46)(H4,31,32,33)/t17-,18-,19-,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOKQOBEMGIIAH-JYAZKYGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H55N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) stands as the predominant method for the synthesis of H-Ser-Leu-Ile-Gly-Arg-Leu-OH due to its efficiency, ease of purification, and amenability to automation. nih.gov The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. bachem.com

Fmoc and Boc Protecting Group Strategies

The synthesis of this compound can be effectively achieved using either of the two major orthogonal protection strategies: Fmoc/tBu and Boc/Bzl.

The Fmoc/tBu strategy is the most commonly employed method for the routine synthesis of peptides. nih.gov It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. This group is typically removed by treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). luxembourg-bio.com The side chains of the amino acids, including the hydroxyl group of serine and the guanidinium group of arginine, are protected with acid-labile groups such as tert-butyl (tBu) and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), respectively. nih.govpeptide.com A key advantage of the Fmoc/tBu strategy is the mild conditions used for Fmoc deprotection, which are compatible with a wide range of sensitive amino acid modifications. nih.gov

The Boc/Bzl strategy represents an older but still valuable approach, particularly for complex or lengthy peptide sequences. nih.gov This method employs the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection, which is removed with a moderate acid like trifluoroacetic acid (TFA). nih.gov Permanent side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. nih.gov While effective, the harsh conditions required for final cleavage necessitate specialized equipment and can potentially lead to side reactions. nih.gov

| Strategy | α-Amino Protection | Deprotection Condition | Side-Chain Protection | Final Cleavage |

| Fmoc/tBu | Fmoc (Base-labile) | 20-40% Piperidine in DMF | tBu-based (Acid-labile) | TFA-based cocktail |

| Boc/Bzl | Boc (Acid-labile) | 25-50% TFA in DCM | Bzl-based (Strong acid-labile) | HF, TFMSA |

Resin Selection and Functionalization

Within the Fmoc/tBu strategy , the most common choice is Wang resin . biotage.comiris-biotech.de This resin has a p-alkoxybenzyl alcohol linker that allows for the attachment of the first amino acid (Leucine) and subsequent cleavage with TFA to yield the C-terminal carboxylic acid. biotage.com Another option is the 2-chlorotrityl chloride (2-CTC) resin , which is highly acid-sensitive. This allows for the cleavage of the peptide from the resin under very mild acidic conditions, which can be advantageous if a fully protected peptide fragment is desired for further manipulations. peptide.com

For the Boc/Bzl strategy , the classic choice is the Merrifield resin , which is a chloromethylated polystyrene support. peptide.com A more acid-labile alternative is the PAM (phenylacetamidomethyl) resin , which is generally preferred for Boc chemistry to minimize side reactions. iris-biotech.de

The initial loading of the first amino acid (Fmoc-Leu-OH or Boc-Leu-OH) onto the resin is a crucial step. The loading level of the resin, typically in the range of 0.3 to 0.8 mmol/g, must be carefully considered, as lower loading levels are often beneficial for longer or more complex peptides to minimize aggregation. biotage.com

| Strategy | Resin for Peptide Acid | Linker Type | Cleavage Condition |

| Fmoc/tBu | Wang Resin | p-Alkoxybenzyl alcohol | High concentration TFA |

| Fmoc/tBu | 2-Chlorotrityl Chloride Resin | Trityl | Mild acid (e.g., 1-3% TFA) |

| Boc/Bzl | Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) |

| Boc/Bzl | PAM Resin | Phenylacetamidomethyl | Strong acid (e.g., HF) |

Coupling Reagents and Conditions (e.g., TBTU, HOBt, HATU, HCTU, PyBOP)

The formation of the amide bond between the incoming amino acid and the N-terminally deprotected peptide-resin is facilitated by coupling reagents. A variety of such reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions.

Commonly used coupling reagents include aminium/uronium and phosphonium (B103445) salts. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analog TBTU are widely used in combination with an additive like HOBt (1-Hydroxybenzotriazole) and a tertiary base such as N,N-diisopropylethylamine (DIPEA). nih.govbachem.com

More reactive coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.comresearchgate.net HATU, in particular, is often favored for difficult couplings, including those involving sterically hindered amino acids or during the synthesis of aggregation-prone sequences. researchgate.netPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that is also highly effective and known for its ability to minimize racemization. bachem.com

The incorporation of arginine can sometimes be challenging due to the bulky Pbf protecting group and the potential for δ-lactam formation upon activation. researchgate.net To ensure complete coupling of Fmoc-Arg(Pbf)-OH, a double coupling protocol is often employed. researchgate.net

| Coupling Reagent | Class | Key Features |

| TBTU/HOBt | Aminium/Uronium | Standard, cost-effective, and efficient for most couplings. nih.gov |

| HBTU/HOBt | Aminium/Uronium | Similar to TBTU, widely used and reliable. bachem.com |

| HATU | Aminium/Uronium | Highly reactive, excellent for difficult couplings, minimizes racemization. researchgate.net |

| HCTU | Aminium/Uronium | Very efficient and fast-acting coupling reagent. researchgate.net |

| PyBOP | Phosphonium | Highly efficient, low racemization, good for sterically hindered couplings. bachem.com |

Cleavage and Deprotection Strategies

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The composition of the cleavage cocktail is critical and depends on the protecting group strategy and the amino acid composition of the peptide.

For peptides synthesized using the Fmoc/tBu strategy , a strong acid, typically trifluoroacetic acid (TFA) , is used. thermofisher.com To prevent side reactions caused by reactive cationic species generated during deprotection, scavengers are added to the TFA. A common cleavage cocktail is "Reagent K," which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.com For peptides containing arginine, "Reagent R" (TFA, thioanisole, EDT, and anisole) is particularly effective for removing sulfonyl-based protecting groups like Pbf. langene.comiris-biotech.de The serine residue's tBu protecting group is also efficiently removed by these TFA-based cocktails.

In the Boc/Bzl strategy , cleavage and deprotection require treatment with a strong acid like hydrofluoric acid (HF) . This is a hazardous reagent that requires specialized apparatus.

Automation in Peptide Synthesis

The repetitive nature of the deprotection, washing, and coupling steps in SPPS makes it highly suitable for automation. nih.govnih.gov Automated peptide synthesizers utilize robotic systems to deliver reagents and solvents, allowing for the unattended synthesis of peptides. bachem.comamericanpeptidesociety.org Modern automated synthesizers often incorporate features like microwave irradiation to accelerate coupling and deprotection reactions, significantly reducing synthesis time. nih.gov The use of automated systems enhances reproducibility and allows for the parallel synthesis of multiple peptides, which is highly beneficial for research and drug discovery. nih.gov

Solution-Phase Peptide Synthesis Approaches

While less common for routine peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides or for the synthesis of complex peptides where SPPS may be problematic. nih.govnih.gov This method involves the stepwise coupling of amino acids or peptide fragments in a homogenous solution.

Stepwise Assembly Techniques

Stepwise assembly is a foundational approach in peptide synthesis where amino acids are added one by one to a growing peptide chain. The most common and efficient method for this is Solid-Phase Peptide Synthesis (SPPS). In the context of this compound, the synthesis would commence from the C-terminal amino acid, leucine (B10760876), which is anchored to an insoluble solid support (resin).

The general cycle of SPPS for this compound involves the following repetitive steps:

Anchoring: The C-terminal amino acid, Fmoc-Leu-OH, is attached to a suitable resin, such as Wang or Merrifield resin.

Deprotection: The Nα-protecting group, typically the fluorenylmethyloxycarbonyl (Fmoc) group, is removed from the anchored leucine using a mild base like piperidine in a solvent such as dimethylformamide (DMF).

Coupling: The next Nα-protected amino acid in the sequence (e.g., Fmoc-Arg(Pbf)-OH) is activated and coupled to the free amino group of the resin-bound leucine. Common coupling reagents include HATU, HBTU, and PyBOP, often used with additives like HOBt or Oxyma Pure to enhance efficiency and minimize side reactions. chempep.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, which is a key advantage of SPPS as it simplifies purification. chempep.comnih.gov

This cycle is repeated for each amino acid in the sequence: Glycine, Isoleucine, Leucine, and finally Serine. The side chains of reactive amino acids, such as Serine (hydroxyl group) and Arginine (guanidinium group), must be protected with temporary protecting groups (e.g., t-Bu for Ser and Pbf for Arg) to prevent unwanted side reactions. wikipedia.org Once the entire sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail like trifluoroacetic acid (TFA).

The repetitive nature of SPPS makes it highly amenable to automation, allowing for the efficient synthesis of peptides. chempep.com

| Step | Amino Acid to be Coupled | Protecting Groups | Coupling Reagent Example |

| 1 | Fmoc-Leu-OH (to resin) | - | - |

| 2 | Fmoc-Arg-OH | Pbf on side chain | HATU/DIEA |

| 3 | Fmoc-Gly-OH | - | HBTU/DIEA |

| 4 | Fmoc-Ile-OH | - | DIC/HOBt |

| 5 | Fmoc-Leu-OH | - | PyBOP/DIEA |

| 6 | Fmoc-Ser-OH | t-Bu on side chain | HATU/DIEA |

Challenges and Advantages in Solution-Phase Synthesis

Solution-Phase Peptide Synthesis (LPPS), also known as classical peptide synthesis, involves the coupling of amino acids in a homogeneous solution. chempep.com For this compound, this would involve the stepwise addition of protected amino acids in solution, followed by purification of the intermediate peptide after each step.

Advantages of Solution-Phase Synthesis:

Scalability: LPPS is generally more suitable for the large-scale industrial production of peptides compared to SPPS. wikipedia.org

Intermediate Purification: The ability to purify and characterize intermediates at each step can lead to a final product of very high purity. nih.gov

Flexibility: It offers greater flexibility in the choice of protecting groups and coupling strategies.

Challenges in Solution-Phase Synthesis of this compound:

Solubility Issues: A significant challenge in the solution-phase synthesis of this compound is the potential for poor solubility of the growing peptide chain. jpt.com The sequence contains several hydrophobic residues (Leucine, Isoleucine), which can lead to aggregation and precipitation, making subsequent reaction and purification steps difficult. genscript.comnih.gov Peptides with 50% or more hydrophobic residues are often poorly soluble in aqueous solutions and may require organic solvents like DMSO or DMF for dissolution. sb-peptide.com

Purification: The purification of intermediates after each coupling step can be time-consuming and lead to material loss, especially for a hexapeptide requiring multiple steps. nih.gov

Arginine Handling: The highly polar and basic guanidinium group of arginine can present challenges in solubility and purification. Special techniques, such as the use of tetraphenylborate (TPB) salts, can be employed to improve the handling of arginine-containing peptides in organic solvents.

Racemization: There is a risk of racemization, particularly during the activation of the carboxyl group of the amino acid being added. Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.

Novel and Advanced Peptide Synthesis Strategies

Beyond traditional stepwise methods, several advanced strategies have been developed to overcome the limitations of linear synthesis, particularly for longer or more complex peptides.

Convergent Peptide Synthesis (e.g., Fragment Condensation, Native Chemical Ligation)

Convergent synthesis involves the preparation of smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. nih.gov This "divide and conquer" approach can be more efficient than linear stepwise synthesis for longer peptides. springernature.com

For this compound, a convergent strategy might involve the synthesis of two tripeptide fragments, for example, H-Ser-Leu-Ile-OH and H-Gly-Arg-Leu-OH. These fragments would be synthesized via stepwise SPPS or LPPS, purified, and then coupled together in solution.

Fragment Condensation:

This method involves the coupling of protected peptide fragments. thieme-connect.com A key challenge is the risk of racemization at the C-terminal amino acid of the activating fragment. To mitigate this, fragments are often designed with a C-terminal glycine or proline, which are not prone to racemization. In the case of this compound, one possible fragmentation would be (Ser-Leu-Ile) + (Gly-Arg-Leu). Coupling would occur between the C-terminus of Isoleucine and the N-terminus of Glycine. The use of advanced coupling reagents and careful control of reaction conditions are essential to suppress epimerization. researchgate.net

Native Chemical Ligation (NCL):

NCL is a powerful chemoselective method for coupling unprotected peptide fragments. wikipedia.orgnih.gov It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. wikipedia.orgyoutube.com To apply NCL to the synthesis of this compound, the sequence would need to be strategically modified to include a cysteine at the ligation site, which would then be desulfurized to the native alanine (B10760859), or by using advanced ligation chemistries that extend beyond cysteine. A possible, though non-native, strategy would be to synthesize H-Ser-Leu-Ile-thioester and couple it with a Cys-Gly-Arg-Leu-OH fragment. The presence of serine in the sequence can also be utilized to facilitate the synthesis of peptide thioesters required for NCL.

| Strategy | Description | Application to this compound |

| Fragment Condensation | Coupling of protected peptide fragments. | Synthesis of fragments like (Ser-Leu-Ile) and (Gly-Arg-Leu) followed by their coupling. |

| Native Chemical Ligation | Coupling of an unprotected peptide thioester with an N-terminal cysteine peptide. | Requires sequence modification or advanced ligation techniques. Could involve synthesizing a thioester of one fragment. |

Inverse Peptide Synthesis (N→C direction)

Conventional peptide synthesis proceeds in the C-terminus to N-terminus (C→N) direction. wikipedia.org Inverse, or N-to-C directed, peptide synthesis offers an alternative approach. acs.org This method has the potential advantage of minimizing the need for Nα-protecting groups, which could improve the atom economy of the synthesis. nih.govnih.gov

However, N→C synthesis has historically been challenging due to a high risk of racemization of the activated amino acid. acs.orgnih.gov The activated carboxylic acid of the growing peptide chain anchored to the resin can lead to the formation of oxazolone (B7731731) or diketopiperazine, resulting in epimerization or chain termination. acs.org Recent advancements, such as the use of specific coupling reagents like ynamides and transient protecting group strategies, have shown promise in overcoming these challenges, making inverse synthesis a more viable option. nih.govacs.orgacs.orgnih.gov An optimized method involves using HATU as a coupling reagent with 2,4,6-trimethylpyridine as a base. nih.gov

For this compound, an inverse synthesis would start with the N-terminal serine attached to the resin, followed by the sequential addition of leucine, isoleucine, glycine, arginine, and finally leucine.

Enzymatic Peptide Synthesis

Enzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govnih.gov This approach offers several advantages, including high stereospecificity, which eliminates the risk of racemization, and the ability to work under mild, aqueous conditions, often without the need for side-chain protection. nih.gov

The synthesis can be either thermodynamically or kinetically controlled. nih.govfrontiersin.org In the kinetically controlled approach, an activated ester of an amino acid is used as the acyl donor. For the synthesis of this compound, specific proteases or lipases could be used to sequentially couple the amino acids or smaller peptide fragments. nih.gov For example, a protease could catalyze the coupling of a dipeptide like Ser-Leu with the tetrapeptide Ile-Gly-Arg-Leu. Lipases have also been explored for their ability to catalyze peptide bond formation in organic solvents. acs.orglongdom.orgresearchgate.net

Challenges in enzymatic synthesis include the limited substrate scope of some enzymes and the potential for product hydrolysis. acs.org However, reaction conditions can be optimized, for instance by using organic co-solvents or by immobilizing the enzyme or substrate on a solid support, to favor synthesis over hydrolysis. acs.org

Green Chemistry Approaches in Peptide Synthesis

There is a growing emphasis on developing more sustainable and environmentally friendly methods for peptide synthesis. A major focus of green chemistry in this field is the reduction of hazardous waste, particularly from the large volumes of organic solvents used in SPPS, such as DMF and dichloromethane (B109758) (DCM). acs.org

Key green chemistry strategies applicable to the synthesis of this compound include:

Green Solvents: Replacing hazardous solvents with greener alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidone (NBP) have been investigated as potential replacements for DMF in SPPS. rgdiscovery.combiotage.com Propylene carbonate has also been shown to be a viable green solvent for both solution and solid-phase synthesis. acs.org Binary mixtures of green solvents, such as Cyrene with dimethyl carbonate, have also been optimized for SPPS. acs.org

Water-based Synthesis: Performing peptide synthesis in water is a highly desirable green approach. acs.org This requires the use of water-soluble protecting groups and resins that swell adequately in aqueous media, such as polyethylene glycol (PEG)-based resins. nih.gov

Atom Economy: Improving the atom economy of the process by reducing the use of excess reagents. nih.gov Convergent synthesis and enzymatic methods can contribute to better atom economy.

Continuous Flow Synthesis: Moving from batch processing to continuous flow systems can reduce solvent and reagent consumption and minimize waste generation.

These green approaches aim to make the synthesis of peptides like this compound more sustainable without compromising product quality. nih.gov

Purification and Characterization in Synthesis

Following the synthesis of the hexapeptide this compound, a crucial phase involves its purification to isolate the target molecule from impurities and by-products, followed by rigorous characterization to confirm its identity, purity, and composition. These steps are essential to ensure the final product meets the required specifications for subsequent research applications. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) for purification, Mass Spectrometry (MS) for identity and purity confirmation, and Amino Acid Analysis (AAA) for compositional verification.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides. nih.gov For peptides like this compound, Reversed-Phase HPLC (RP-HPLC) is the most utilized mode. This method separates molecules based on differences in their hydrophobicity. nih.gov

The crude peptide mixture, dissolved in a suitable solvent, is injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase, typically silica particles chemically modified with C18 (octadecylsilyl) alkyl chains. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is pumped through the column. The separation is achieved by applying a gradient of increasing organic solvent concentration.

The eluent is monitored by a UV detector, typically at wavelengths of 214-220 nm where the peptide backbone absorbs light. The fraction corresponding to the major peak, representing the desired this compound peptide, is collected. The efficiency of the purification is high, allowing for the isolation of the target peptide from various by-products.

Table 1: Illustrative RP-HPLC Conditions for this compound Purification

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | Ambient |

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass Spectrometry (MS) is an indispensable analytical technique used to confirm the molecular weight and verify the amino acid sequence of the purified peptide. wiley-vch.de Following HPLC purification, a sample of the collected fraction is analyzed to ensure it contains the correct compound.

Electrospray Ionization (ESI) is a common MS technique for peptide analysis, where the peptide is ionized, typically by protonation, to generate multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum from which the molecular weight of the peptide can be calculated. The experimentally determined molecular weight is compared to the theoretical calculated molecular weight of this compound to confirm its identity.

A significant challenge for this specific peptide is the presence of both Leucine (Leu) and Isoleucine (Ile). These two amino acids are isomers, meaning they have the exact same molecular mass, and are therefore indistinguishable by standard MS analysis. nih.gov To confirm the correct sequence and differentiate between Leu and Ile, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the parent ion of the peptide is selected and fragmented through collision-induced dissociation (CID) or other methods like electron-transfer dissociation (ETD). nih.gov This fragmentation primarily occurs at the peptide bonds, generating a series of predictable fragment ions (b- and y-ions). While many fragments will be identical for sequences containing either Leu or Ile, specific fragmentation patterns can sometimes allow for their differentiation. nih.gov Advanced fragmentation techniques may be required for unambiguous assignment. nih.gov

Table 2: Theoretical Molecular Weight of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₀H₅₈N₈O₉ |

| Average Molecular Weight | 686.84 g/mol |

| Monoisotopic Molecular Weight | 686.4351 g/mol |

| Theoretical [M+H]⁺ | 687.4424 m/z |

| Theoretical [M+2H]²⁺ | 344.2250 m/z |

Amino Acid Analysis for Composition Verification

Amino Acid Analysis (AAA) is a technique used to determine the amino acid composition of a peptide. thermofisher.com It serves as an orthogonal method to mass spectrometry to verify that the correct amino acids are present in the correct relative quantities.

The process involves two main steps. First, the purified peptide is hydrolyzed, typically by heating it in 6N hydrochloric acid (HCl) at approximately 110°C for 24 hours. This procedure breaks all the peptide bonds, releasing the individual constituent amino acids.

In the second step, the resulting mixture of amino acids (the hydrolysate) is separated and quantified. This is commonly achieved using ion-exchange chromatography or by reversed-phase HPLC after the amino acids have been chemically modified with a derivatizing agent (e.g., AccQ•Tag, phenylisothiocyanate) to make them detectable by UV or fluorescence. cloudfront.net The retention time of each derivatized amino acid is compared to that of known standards for identification, and the area under each peak is used to determine its quantity.

The results are expressed as a molar ratio of the amino acids relative to one another. For this compound, the analysis should confirm the presence of serine, isoleucine, glycine, and arginine in a 1:1:1:1 ratio, and leucine in a 2:1 ratio relative to the others. This analysis provides strong evidence for the peptide's composition.

Table 3: Expected Results from Amino Acid Analysis of this compound

| Amino Acid | Expected Molar Ratio |

|---|---|

| Serine (Ser) | 1.0 |

| Leucine (Leu) | 2.0 |

| Isoleucine (Ile) | 1.0 |

| Glycine (Gly) | 1.0 |

| Arginine (Arg) | 1.0 |

Biochemical and Pharmacological Characterization

Interaction with Protease-Activated Receptor-2 (PAR2)

The hexapeptide H-Ser-Leu-Ile-Gly-Arg-Leu-OH, also known as SLIGRL-OH, is a synthetic peptide that corresponds to the murine tethered ligand sequence of Protease-Activated Receptor-2 (PAR2). It is utilized as a research tool to investigate the physiological and pathological roles of PAR2 by activating the receptor without the need for enzymatic cleavage. Its interaction with PAR2 has been characterized through various biochemical and pharmacological assays.

The binding characteristics of synthetic agonists to PAR2 are often investigated using radioligand binding studies, which provide a direct measure of the interaction between a ligand and the receptor.

To characterize the binding site of PAR2, whole-cell binding assays have been developed using a tritiated, highly potent PAR2 agonist, [3H]2-furoyl-LIGRL-NH2. In these studies, specific binding of the radioligand was observed in cell lines engineered to express human PAR2, such as NCTC2544 cells, as well as in cells that endogenously express the receptor, like the human colon adenocarcinoma cell line HCT-15. The binding was shown to be dependent on the expression of PAR2, confirming that the interaction is specific to the receptor. These radioligand binding assays are crucial for understanding how synthetic peptides like this compound interact with the receptor's ligand-binding site.

Competitive displacement assays are used to determine the relative binding affinities of unlabeled ligands, such as this compound, by measuring their ability to compete with a radioligand for the receptor binding site. In studies using [3H]2-furoyl-LIGRL-NH2 as the radioligand on PAR2-expressing NCTC2544 cells, various PAR2-activating peptides demonstrated a concentration-dependent displacement of the radioligand.

The order of affinity for a series of related peptides was determined as: 2-furoyl-LIGRL-NH2 > 2-furoyl-LIGKV-NH2 > 2-furoyl-LIGRL-OH > 2-furoyl-LIGKV-OH > SLIGRL-NH2 > SLIGKV-NH2 > SLIGRL-OH > SLIGKV-OH. This indicates that this compound (SLIGRL-OH) has a lower binding affinity for human PAR2 compared to its amidated form (SLIGRL-NH2) and other N-terminally modified analogs. The specificity of this interaction was confirmed by the observation that an inactive peptide with a reversed sequence did not displace the radioligand.

Saturation binding experiments with [3H]2-furoyl-LIGRL-NH2 in PAR2-expressing NCTC2544 cells, followed by Scatchard analysis, suggested a single binding site for the agonist. These analyses yielded a dissociation constant (Kd) of 122 ± 26.1 nM and a maximum receptor density (Bmax) of

Mechanisms of Receptor Activation

Conformational Changes Induced by Ligand Binding

The binding of an agonist like this compound to the orthosteric site on the second extracellular loop of Protease-Activated Receptor 2 (PAR2) is a critical event that initiates transmembrane signaling. nih.gov This interaction is believed to induce a series of conformational changes within the receptor's transmembrane helices. While the precise atomic-level rearrangements are a subject of ongoing research, it is understood that these changes are necessary for the receptor to transition from an inactive to an active state. Antagonists of PAR2 have been shown to function by restricting these inter-helical conformational rearrangements, which suggests that agonists promote specific movements, such as the rotation and shifting of transmembrane helices, required for receptor activation. nih.gov This structural reorganization on the intracellular face of the receptor allows for its coupling to and activation of heterotrimeric G-proteins, thereby initiating downstream signaling cascades.

Intracellular Signaling Pathways Modulated by PAR2 Activation

Activation of PAR2 by this compound triggers a variety of intracellular signaling pathways, reflecting the pleiotropic nature of this receptor.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

PAR2 is a member of the G-protein coupled receptor (GPCR) family. nih.gov Upon activation by agonists such as this compound, it can couple to several types of Gα proteins, including Gαq/11, Gαs, and Gα12/13. nih.gov The specific G-protein pathway activated can be cell-type dependent. A primary and well-characterized pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium is a key signaling event. nih.govnih.gov

Involvement of Specific Kinase Pathways (e.g., MEK-ERK, p38 MAP kinase)

The signaling cascades initiated by PAR2 activation extend to the mitogen-activated protein kinase (MAPK) pathways. Activation of PAR2 has been shown to lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov This typically occurs downstream of G-protein activation and can involve protein kinase C (PKC), which is activated by DAG.

Furthermore, the p38 MAP kinase pathway can also be engaged following PAR2 activation. Cellular responses to various extracellular stimuli, including inflammatory cytokines and cellular stress, are often mediated by the p38 group of MAP kinases. nih.gov These pathways are activated by upstream MAP kinase kinases (MKKs), such as MKK3 and MKK6. nih.gov The activation of these kinase cascades ultimately leads to the phosphorylation of transcription factors and other proteins, thereby regulating gene expression and cellular processes.

Cyclooxygenase (COX-1, COX-2) Pathways

There is evidence to suggest that PAR2 activation can modulate the production of prostaglandins (B1171923), which are key inflammatory mediators synthesized via the cyclooxygenase (COX) pathways. Studies have indicated that PAR2 activation can promote the production of prostaglandin (B15479496) E2 (PGE2). researchgate.net The synthesis of prostaglandins begins with the conversion of arachidonic acid into prostaglandin H2 by the enzymes COX-1 and COX-2. This suggests that PAR2 signaling can intersect with the COX pathways, contributing to inflammatory responses.

Nuclear Factor-kappa B (NF-κB) Regulated Gene Transcription

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of genes involved in inflammation, immunity, and cell survival. nih.govnih.gov In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov A variety of signaling pathways, often converging on the IκB kinase (IKK) complex, can lead to the phosphorylation and subsequent degradation of IκB proteins. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. nih.gov Research has demonstrated that PAR2 activation can lead to an increase in the gene and protein expression of the receptor activator of nuclear factor kappa-Β ligand (RANKL), indicating a link between PAR2 signaling and the NF-κB pathway. scielo.br

Cellular and Subcellular Responses

The activation of the aforementioned signaling pathways by this compound culminates in a diverse array of cellular and subcellular responses. These responses are highly dependent on the cell type and the physiological context.

| Cellular Response | Effect of PAR2 Activation by SLIGRL or related agonists | Cell/Tissue Type Studied |

| Inflammatory Cell Recruitment | Markedly inhibited neutrophil influx induced by bacterial lipopolysaccharide. nih.gov | Mouse Airways |

| Cell Proliferation | Showed an important reduction in cell proliferation in the first 48 hours. scielo.br | Periodontal Ligament Stem Cells (PDLSCs) |

| Osteogenic Differentiation | Decreased calcium deposition, mineralized nodule formation, and alkaline phosphatase (ALP) activity. scielo.br | Periodontal Ligament Stem Cells (PDLSCs) |

| Gene Expression | Increased gene and protein expression of RANKL and decreased expression of osteoprotegerin. scielo.br | Periodontal Ligament Stem Cells (PDLSCs) |

| Airway Smooth Muscle Tone | Causes relaxation of isolated airway preparations. atsjournals.org | Guinea Pig and Rat Airways |

These findings underscore the multifaceted role of PAR2 activation in modulating fundamental cellular processes such as inflammation, proliferation, and differentiation. For instance, in the context of airway inflammation, PAR2 activation by SLIGRL has been shown to inhibit the recruitment of neutrophils, suggesting a potential anti-inflammatory role in certain settings. nih.govatsjournals.org Conversely, in periodontal ligament stem cells, PAR2 activation appears to downregulate osteogenic activity while promoting factors associated with bone resorption. scielo.br

Structure Activity Relationship Sar Studies and Rational Design

Amino Acid Residue Contributions to Activity and Selectivity

The contribution of each amino acid residue and the terminal functional groups to the peptide's activity has been systematically investigated through chemical modifications and substitutions.

Modifications at both the N-terminus and C-terminus have profound effects on the agonist potency of the SLIGRL sequence.

C-Terminal Amidation: One of the most significant enhancements in potency is achieved by amidating the C-terminal carboxyl group. Converting H-Ser-Leu-Ile-Gly-Arg-Leu-OH to Ser-Leu-Ile-Gly-Arg-Leu-NH2 (SLIGRL-NH2) can increase agonist activity by 10- to 100-fold. nih.govscience.gov Consequently, the amidated form is more commonly used in pharmacological studies. google.complos.org

N-Terminal Substitution: Replacing the N-terminal serine residue with various chemical moieties has proven to be a successful strategy for developing highly potent PAR2 agonists. Substitution with a 2-furoyl group, creating 2-furoyl-LIGRL-NH2, enhances potency by 10 to 25 times compared to the parent peptide and also improves resistance to degradation by aminopeptidases. nih.govtextarchive.ruscribd.com This increased metabolic stability contributes to more sustained effects in vivo. textarchive.ru Other heterocyclic groups, such as 2-aminothiazol-4-yl and 6-aminonicotinyl, have been shown to be effective serine replacements, yielding agonists with potencies comparable to the 2-furoyl analogue. scribd.com Another modification, the addition of a trans-cinnamoyl group, also yields a potent agonist. science.gov These findings highlight the N-terminal region as a critical site for modification in the rational design of PAR2-targeted drugs. scribd.com

| Compound | Modification | Effect on Potency |

|---|---|---|

| SLIGRL-NH2 | C-terminal amidation | 10-100x increase vs. SLIGRL-OH nih.govscience.gov |

| 2-furoyl-LIGRL-NH2 | N-terminal 2-furoyl substitution (replaces Ser) | 10-25x increase vs. SLIGRL-NH2 scribd.com |

| 2-aminothiazol-4-yl-LIGRL-NH2 | N-terminal 2-aminothiazol-4-yl substitution | Comparable to 2-furoyl-LIGRL-NH2 scribd.com |

| 6-aminonicotinyl-LIGRL-NH2 | N-terminal 6-aminonicotinyl substitution | Comparable to 2-furoyl-LIGRL-NH2 scribd.com |

Alanine (B10760859) scanning, a technique where individual amino acid residues are systematically replaced by alanine, is a powerful tool for determining the contribution of each side chain to a peptide's function. While a comprehensive alanine scan of the entire SLIGRL sequence is not detailed in the available literature, studies involving various single amino acid substitutions have provided critical insights into the role of each position. For instance, mutagenesis studies have created PAR2 constructs where the arginine at position 5 of the tethered ligand was replaced with alanine (SLIGAL) or glutamate (SLIGEL), demonstrating that these free peptides had markedly different potencies for activating the receptor. nih.gov This underscores the importance of systematic substitution in mapping functional epitopes.

SAR studies have delineated the functional importance of each amino acid within the this compound sequence.

Serine (Position 1): As noted, this residue can be substituted with non-amino acid groups like 2-furoyl to dramatically enhance activity, indicating that its side chain is not essential for receptor activation itself but its N-terminal position is key for modification. nih.govscribd.com

Leucine (B10760876) (Position 2): This residue is critical for receptor selectivity. Substitution of Leu2 with residues like phenylalanine can shift the peptide's activity toward PAR1, highlighting its role as a key determinant of PAR2 specificity. nih.gov

Isoleucine (Position 3) & Glycine (Position 4): These residues are part of the core sequence required for activity. Truncated peptides like Leu-Ile-Gly-Arg-NH2 (LIGR) have been shown to retain the ability to activate PAR2-mediated pathways, though the full hexapeptide is generally more potent.

Arginine (Position 5): The positively charged side chain of arginine is crucial for agonist activity. Studies on minimal structural requirements for activation have shown that dipeptide derivatives centered around arginine and leucine can display potency comparable to the full hexapeptide, emphasizing the importance of the Arg5 residue.

Leucine (Position 6): The C-terminal leucine is considered the least important residue for agonist potency. Substitutions at this position with various other amino acids have been shown to cause no significant change in activity. nih.gov

| Position | Amino Acid | Role in Activity & Selectivity |

|---|---|---|

| 1 | Ser | Replaceable; N-terminus is a key site for potency-enhancing modifications. nih.govscribd.com |

| 2 | Leu | Crucial for PAR2 selectivity. nih.gov |

| 3 | Ile | Part of the core active sequence. |

| 4 | Gly | Part of the core active sequence. |

| 5 | Arg | Positively charged side chain is critical for agonist function. |

| 6 | Leu | Largely dispensable; can be substituted without significant loss of potency. nih.gov |

The stereochemistry of amino acids can significantly impact a peptide's biological activity and stability. The substitution of naturally occurring L-amino acids with their D-isomers is a common strategy in peptide design to increase resistance to proteolytic degradation. D-amino acid substitutions can also induce or stabilize specific secondary structures, such as β-turns or helical conformations, which may enhance receptor binding and activity. While this is a widely applied principle in medicinal chemistry, specific studies detailing the systematic substitution of D-amino acids within the this compound sequence were not identified in the reviewed literature.

Conformational Analysis and Bioactive Conformation Prediction

Understanding the three-dimensional structure of this compound and its analogues is essential for designing molecules with improved affinity and efficacy. Spectroscopic methods are key to elucidating the peptide's conformational landscape.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides. For PAR2 agonists like SLIGRL, NMR methods such as Saturation Transfer Difference (STD)-NMR can be used to empirically determine which parts of the peptide are in close contact with the receptor. science.gov This information, often combined with in silico molecular docking simulations, provides a basis for designing chemical modifications to enhance binding affinity and biological activity. nih.gov Conformational analysis of related peptides by NMR has suggested tendencies to form structures like β-hairpins in the N-terminal region and helices in the C-terminal region, indicating that these peptides are not entirely random coils in solution.

Circular Dichroism (CD): CD spectroscopy is widely used to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in different environments. For peptides like this compound, CD can be used to study how factors such as pH, solvent polarity, or binding to lipid micelles (mimicking a cell membrane) influence its conformation. This provides insight into the structural changes the peptide might undergo as it approaches and interacts with its receptor target.

Computational Modeling of Peptide Conformation

Computational modeling serves as a critical tool in understanding the three-dimensional structure of this compound (SLIGRL-OH) and its interaction with its target receptor, Protease-Activated Receptor-2 (PAR2). Techniques such as homology modeling and molecular dynamics (MD) simulations are employed to predict the peptide's preferred conformation, which is essential for its biological activity. The ability of a peptide to adopt a stable and specific conformation is fundamental for its interaction with biomolecules like protein receptors nih.gov.

Understanding the peptide's structure is a key component of rational drug design. Computational methods can provide insights into the binding modes and energetics of the peptide-receptor complex, guiding the design of more potent and selective analogs researchgate.net. For instance, modeling can help elucidate why the mouse/rat agonist peptide sequence (SLIGRL) exhibits a higher affinity for PAR2 than the human sequence (SLIGKV) nih.gov. While precise structural studies like co-crystallization are needed for a complete understanding, computational analyses offer valuable predictive power nih.gov.

MD simulations can be used to explore the conformational landscape of SLIGRL-OH, identifying low-energy states that are likely responsible for receptor binding and activation. By simulating the peptide in various environments (e.g., in solution or near a model membrane), researchers can gain insights into its flexibility and the structural changes that may occur upon receptor engagement nih.gov. This information is invaluable for interpreting structure-activity relationship (SAR) data and for the prospective design of peptidomimetics with improved pharmacological profiles.

Design of Analogs with Enhanced Biological Activity or Specificity

The rational design of analogs of this compound has been a key strategy for developing more potent and specific probes for studying PAR2 function. These efforts focus on modifying the parent peptide to improve characteristics such as binding affinity, resistance to enzymatic degradation, and receptor selectivity.

Peptidomimetics are compounds designed to mimic the essential elements of a peptide's structure required for biological activity, while offering advantages in terms of stability and bioavailability. For SLIGRL-OH, mimetic design has been instrumental in establishing SAR and developing powerful pharmacological tools nih.gov. These strategies often involve modifying the N-terminus or C-terminus of the peptide, or replacing parts of the peptide backbone with non-peptidic structures.

Early SAR studies indicated that a pentamer sequence is the minimal requirement for PAR2 activation nih.gov. Based on this, various activating peptides and peptidomimetics have been developed to directly activate the receptor, bypassing the need for proteolytic cleavage nih.gov. These mimetics limit off-target effects that can arise from the natural proteases that activate PAR2, making them valuable for research nih.gov. A key finding from competition binding studies is that modifications at both the N-terminus and C-terminus can additively enhance the binding affinity to PAR2 nih.gov. For example, C-terminal amidation (-NH₂) significantly enhances binding affinity compared to the free carboxyl (-OH) form of the peptide nih.gov.

The table below summarizes the activity of SLIGRL-OH and a key peptidomimetic analog.

| Compound Name | Modification | Target Receptor | Activity (EC₅₀) |

| SLIGRL-OH | Parent Peptide | PAR2 | >40 µM (approx.) nih.gov |

| 2-furoyl-LIGRLO-NH₂ | N-terminal 2-furoyl group, C-terminal amide | PAR2 | 0.84 µM nih.gov |

This interactive table provides a comparison of the biological activity of the parent peptide and its mimetic analog.

A highly successful strategy for enhancing the biological activity of SLIGRL-OH involves the incorporation of non-proteinogenic residues, particularly at the N-terminus. Replacing the initial serine residue with unnatural amino acids or other chemical moieties has led to the development of some of the most potent PAR2 agonists currently available nih.govnih.gov.

One of the most significant modifications was the substitution of the N-terminal serine with a 2-furoyl group, which resulted in a remarkable increase in both binding affinity and agonist potency nih.gov. The resulting analogue, 2-furoyl-LIGRLO-NH₂, is approximately 10-25 times more efficient at activating PAR2 than the parent peptide nih.gov. This enhancement is attributed not only to improved receptor binding but also to increased resistance to degradation by aminopeptidases, which dramatically increases the peptide's potency in vivo nih.gov.

Further exploration led to the discovery that other nitrogen-containing heterocycles could also confer high potency. Analogs featuring a 2-aminothiazol-4-yl or a 6-aminonicotinyl group at the N-terminus were also found to be powerful PAR2 agonists, demonstrating that both an amino group and an aromatic nitrogen in this position contribute to agonistic activity nih.gov.

The following table presents data on analogs designed with non-proteinogenic residues.

| Compound Name | N-terminal Modification | Receptor | Activity (Ca²⁺ Mobilization EC₅₀) |

| SLIGRL-NH₂ | Serine (Natural) | PAR2 | >40 µM nih.gov |

| 2-furoyl-LIGRLO-NH₂ | 2-furoyl group | PAR2 | 0.84 µM nih.gov |

| 2-aminothiazol-4-yl-LIGRLO-NH₂ | 2-aminothiazol-4-yl group | PAR2 | 1.77 µM nih.gov |

| 6-aminonicotinyl-LIGRLO-NH₂ | 6-aminonicotinyl group | PAR2 | 2.6 µM nih.gov |

This interactive table showcases the impact of incorporating non-proteinogenic residues on the biological activity of SLIGRL analogs.

Peptide macrocyclization is a powerful medicinal chemistry strategy used to improve the pharmacological properties of linear peptides. By cyclizing the peptide, its conformational flexibility is reduced, which can lock it into a bioactive conformation, thereby increasing its binding affinity, selectivity, and stability against proteases nih.gov. Macrocyclization can also enhance membrane permeability, a crucial factor for drug development nih.gov.

While specific examples of the macrocyclization of this compound are not extensively detailed in the literature, the principles of this strategy are directly applicable to its rational design. Various cyclization chemistries are available, including traditional head-to-tail or side-chain-to-side-chain lactam formation nih.gov. For SLIGRL-OH, one could envision a head-to-tail cyclization to create a constrained cyclic peptide. Alternatively, cyclization could be achieved by linking the side chains of two amino acids within the sequence, such as the serine at position 1 and the arginine at position 5.

The primary goal of applying macrocyclization to SLIGRL-OH would be to restrict its structure to the specific conformation required for PAR2 binding. This conformational constraint can lead to a significant increase in affinity by reducing the entropic penalty associated with the peptide adopting its bound state. Furthermore, cyclic peptides are generally more resistant to enzymatic degradation than their linear counterparts, which would be expected to prolong the biological activity of a cyclized SLIGRL analog acs.org.

Computational Chemistry and Molecular Modeling

De Novo Peptide Design and Virtual Screening

While H-Ser-Leu-Ile-Gly-Arg-Leu-OH is a known peptide sequence derived from the tethered ligand of PAR2, the principles of de novo design and virtual screening are crucial for discovering novel agonists or antagonists based on its structure.

The development of new molecules targeting PAR2 leverages both ligand-based and structure-based design principles, both of which are informed by the properties of this compound.

Ligand-Based Design: This approach relies on the knowledge of molecules that bind to the target receptor. Extensive structure-activity relationship (SAR) studies have been performed on analogues of SLIGRL-NH2, providing a wealth of data for ligand-based methods. researchgate.netnih.gov By systematically modifying each amino acid residue of the peptide, researchers have determined the chemical properties crucial for PAR2 activation. researchgate.net For example, these studies have revealed the importance of the N-terminal serine, the hydrophobic nature of leucine (B10760876) and isoleucine, and the positive charge of arginine for potent activity. This information can be used to build pharmacophore models or to perform similarity searches to identify new, non-peptidic compounds that mimic these key features.

Structure-Based Design: This method utilizes the three-dimensional structure of the target protein to design or identify potential ligands. With the availability of the crystal structure for PAR2, researchers can directly model how SLIGRL and its analogues fit into the receptor's binding pocket. nih.govacs.org This allows for the rational design of modifications to the peptide that could enhance binding affinity or selectivity. For instance, knowing the specific receptor residues that interact with the arginine side chain of SLIGRL allows for the design of novel bioisosteres that can form similar or improved interactions.

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are used to model its interaction with the PAR2 receptor.

In a comprehensive study, computational modeling was used to predict the binding mode of the closely related agonist peptide SLIGKV to the human PAR2 crystal structure. nih.govacs.org This study highlights the typical workflow for docking a flexible peptide to its receptor:

Receptor and Ligand Preparation: The crystal structure of the PAR2 receptor (PDB ID: 5NDD) is used as the target. The 3D structure of the peptide agonist is generated.

Defining the Binding Site: The binding site is identified based on experimental data, such as site-directed mutagenesis, which pinpoints key residues involved in ligand binding and receptor activation. nih.gov

Flexible Docking: Given the inherent flexibility of peptides, docking protocols must allow for conformational changes in both the ligand and, ideally, the receptor side chains. In the PAR2 study, key receptor residues were treated as flexible during the docking simulations to allow the peptide to access the binding pocket. nih.govacs.org

Model Generation and Clustering: A large number of potential binding poses (e.g., 10,000 models) are generated. These models are then grouped into clusters based on conformational similarity. nih.govacs.org

Scoring and Filtering: The generated poses are evaluated using a scoring function that estimates the binding affinity. The results are further filtered based on experimental evidence. For instance, models that did not agree with mutagenesis data or known structural constraints of the tethered ligand were discarded. acs.org

This combined experimental and computational approach led to a refined model of the agonist binding mode, identifying key interactions within the orthosteric binding site. nih.gov

Table 1: Key PAR2 Residues Interacting with Agonist Peptides (e.g., SLIGKV/SLIGRL) Identified via Mutagenesis and Modeling

| Residue | Location | Role in Binding |

|---|---|---|

| Tyr156 | Transmembrane Helix 3 | Key interaction with peptide |

| Asp228 | Extracellular Loop 2 | Interacts with the N-terminal amine of Serine |

| His310 | Transmembrane Helix 6 | Key interaction with peptide |

| Tyr323 | Transmembrane Helix 7 | Key interaction with peptide |

| Y326 | Transmembrane Helix 7 | Forms part of the binding pocket |

Data sourced from Jiang et al., 2018. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

For this compound, an extensive SAR dataset exists from studies that synthesized and tested over 100 analogues. researchgate.net In these studies, each position of the hexapeptide was systematically substituted with other amino acids to probe the structural requirements for PAR2 activation. This data is ideal for building a QSAR model.

To create a QSAR model, one would:

Generate Descriptors: For each peptide analogue in the dataset, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., hydrophobicity, size, charge, electronic properties of each amino acid).

Build a Model: Use statistical methods (like multiple linear regression or machine learning algorithms) to build a mathematical equation that correlates the descriptors with the measured biological activity (e.g., EC50 value for PAR2 activation).

Validate the Model: Test the model's predictive power using peptides that were not included in the initial training set.

A successful QSAR model could then be used to predict the PAR2 agonist activity of new, not-yet-synthesized SLIGRL analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 2: Structure-Activity Relationship of SLIGRL-NH2 Analogues at PAR2

| Position | Original Residue | Favorable Substitutions | Unfavorable Substitutions | Inferred Requirement |

|---|---|---|---|---|

| 1 | Serine (Ser) | Propionic acid (des-amino) | Acetyl (capping), Basic/Acidic/Large Hydrophobic AAs | Free N-terminal amine is preferred but not essential. |

| 2 | Leucine (Leu) | Cyclohexylalanine (Cha), Phenylalanine (Phe) | Alanine (B10760859), Aspartic Acid, Lysine, Glutamine | A large hydrophobic side chain is critical. |

| 3 | Isoleucine (Ile) | Cyclohexylalanine (Cha) | Most other amino acids are tolerated but may reduce potency. | A bulky, hydrophobic side chain is optimal. |

| 4 | Glycine (Gly) | Alanine, Cyclohexylalanine (Cha) | - | Small or moderately sized hydrophobic residues are preferred. |

| 5 | Arginine (Arg) | Lysine, Large Hydrophobic AAs | - | A positive charge is optimal but can be replaced by a large hydrophobic group. |

| 6 | Leucine (Leu) | Lysine | - | A basic or hydrophobic residue is tolerated. |

Data compiled from the findings of McGuire et al., 2004. researchgate.net

Development of Predictive Models for Hexapeptides

The development of predictive models for hexapeptides like this compound often involves Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity embopress.orgnih.gov. For PAR2 agonists, these models are built upon experimental data from various analogs of the parent peptide, where modifications are systematically introduced to probe the effects of different physicochemical properties on receptor activation.

These predictive models can range from simple linear regression equations to more complex machine learning algorithms such as Support Vector Machines (SVM) and neural networks sciex.comfrontiersin.org. The goal is to create a model that can accurately predict the activity of novel, untested hexapeptide sequences, thereby accelerating the discovery of more potent PAR2 modulators. The development of such models relies on the careful selection of a training set of peptides with known activities and a robust validation process to ensure the model's predictive power.

Identification of Key Descriptors for Activity

A critical aspect of building predictive QSAR models is the identification of key molecular descriptors that are most influential in determining the biological activity of the hexapeptide. These descriptors are numerical representations of the physicochemical properties of the molecule. For this compound and its analogs, important descriptors often include:

Hydrophobicity: The hydrophobic character of the amino acid residues, particularly at positions occupied by Leucine and Isoleucine, is crucial for receptor binding.

Electronic Properties: The distribution of charges and the electrostatic potential on the peptide surface, especially around the basic Arginine residue, play a significant role in the interaction with the receptor's binding pocket.

Steric Factors: The size and shape of the amino acid side chains influence the conformational flexibility of the peptide and its ability to fit into the binding site of PAR2.

Topological Indices: These descriptors encode information about the connectivity and branching of the peptide structure.

By analyzing the coefficients of these descriptors in a validated QSAR model, researchers can quantify the positive or negative impact of each property on the peptide's agonist activity. This information is invaluable for the rational design of new hexapeptides with enhanced potency and selectivity for PAR2 nih.gov.

Bioinformatic Analysis of Peptide Sequences

Bioinformatic tools and databases are essential for analyzing peptide sequences like this compound to understand their potential biological context and metabolic fate.

Sequence Homology and Motif Analysis

Sequence homology searches for the short sequence "SLIGRL" in large protein databases like GenBank and UniProt are unlikely to yield statistically significant results for full-length homologous proteins due to the short length of the query. However, this sequence is well-established as the tethered ligand of the murine Protease-Activated Receptor 2 (PAR2) bio.toolssci-hub.box. In this context, the "SLIGRL" sequence is not just a random peptide but a specific functional motif that is revealed upon proteolytic cleavage of the N-terminus of the PAR2 receptor.

Motif analysis focuses on identifying short, conserved sequences that are associated with a specific biological function. The "SLIGRL" sequence can be considered a potent PAR2 activation motif. Databases of protein motifs, such as PROSITE and the Eukaryotic Linear Motif (ELM) resource, catalog various short sequence patterns. While "SLIGRL" itself may not be listed as a standalone, general-purpose motif, its role as the activating ligand for a major receptor highlights its significance as a highly specific interaction motif. The conservation of this motif in rodent PAR2 underscores its functional importance in receptor activation.

Prediction of Proteolytic Stability

The proteolytic stability of a peptide is a critical determinant of its in vivo efficacy. The susceptibility of this compound to degradation by proteases can be predicted using various in silico tools that contain information about the cleavage specificities of different enzymes. Web-based servers like PeptideCutter can predict potential cleavage sites within a peptide sequence for a wide range of proteases.

An analysis of the this compound sequence for potential cleavage sites by common proteases reveals the following:

| Protease | Cleavage Site | Predicted Cleavage |

|---|---|---|

| Trypsin | After Arginine (R) or Lysine (K) | Cleavage is predicted after the Arginine residue. |

| Chymotrypsin | After Phenylalanine (F), Tryptophan (W), or Tyrosine (Y) | No high-specificity cleavage sites are predicted. |

| Pepsin | After hydrophobic residues, particularly aromatic ones | Potential cleavage sites exist, but with lower specificity. |

| Thermolysin | Before Leucine (L), Isoleucine (I), or Valine (V) | Potential cleavage sites exist before Leucine and Isoleucine. |

The presence of an Arginine residue makes the peptide a likely substrate for trypsin and trypsin-like proteases, which would cleave the peptide between Arginine and Leucine. This inherent susceptibility to proteolytic degradation is a key challenge in the development of therapeutic peptides and often necessitates chemical modifications to enhance their stability in biological fluids. Computational tools that predict peptide half-life in various biological environments can further aid in the design of more stable analogs researchgate.netnih.gov.

Future Research Horizons for this compound

The synthetic hexapeptide this compound, a well-established agonist of Proteinase-Activated Receptor 2 (PAR2), continues to be a focal point of research due to its critical role in understanding PAR2 signaling in a multitude of physiological and pathological processes. While its fundamental mechanisms of action have been extensively studied, emerging research avenues are poised to unlock new potentials and a deeper comprehension of its therapeutic promise. This article explores the future directions of research centered on this pivotal peptide, from advanced computational modeling to novel drug delivery strategies.

Q & A

Q. How should researchers resolve discrepancies in reported IC₅₀ values across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.